molecular formula C12H11NO5 B2662437 2-{[(3-Methyl-furan-2-carbonyl)-amino]-methyl}-furan-3-carboxylic acid CAS No. 447431-22-3

2-{[(3-Methyl-furan-2-carbonyl)-amino]-methyl}-furan-3-carboxylic acid

Cat. No.: B2662437
CAS No.: 447431-22-3
M. Wt: 249.222
InChI Key: OJHDQUZDECMSGV-UHFFFAOYSA-N
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Description

2-{[(3-Methyl-furan-2-carbonyl)-amino]-methyl}-furan-3-carboxylic acid is a bifunctional furan derivative featuring two distinct furan rings. The first furan ring (position 3) is substituted with a carboxylic acid group, while the second furan ring (position 2) is linked via an amino-methyl group to a 3-methyl-furan-2-carbonyl moiety.

Properties

IUPAC Name

2-[[(3-methylfuran-2-carbonyl)amino]methyl]furan-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c1-7-2-4-18-10(7)11(14)13-6-9-8(12(15)16)3-5-17-9/h2-5H,6H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJHDQUZDECMSGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)NCC2=C(C=CO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Methyl-furan-2-carbonyl)-amino]-methyl}-furan-3-carboxylic acid typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of biorefineries to produce furan derivatives from biomass is also gaining traction, offering a sustainable approach to chemical manufacturing .

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Methyl-furan-2-carbonyl)-amino]-methyl}-furan-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield carboxylic acids, while reduction reactions produce alcohols. Substitution reactions can introduce various functional groups onto the furan ring, enhancing the compound’s versatility .

Scientific Research Applications

Drug Design and Development

The compound's structure allows it to function as a potential bioisostere in drug design. Bioisosteres are compounds that have similar chemical properties and can replace one another in drug molecules to improve efficacy or reduce side effects. The incorporation of furan rings in pharmaceuticals can enhance the metabolic stability and bioavailability of drug candidates.

Case Study : Research has demonstrated that furan derivatives exhibit significant inhibition against certain biological targets, such as enzymes involved in cancer progression. For instance, studies on related compounds have shown their ability to inhibit angiogenesis, a critical process in tumor growth and metastasis .

Antimicrobial Activity

Furan derivatives have been studied for their antimicrobial properties. The unique electronic structure of furan can interact with microbial enzymes, leading to inhibition of growth.

Research Findings : A study indicated that compounds with furan moieties showed promising results against various bacterial strains, suggesting potential applications in developing new antibiotics .

Enzyme Inhibition

The compound has been evaluated for its ability to act as an enzyme inhibitor. Enzyme inhibitors are crucial in the development of therapeutics for diseases like hypertension and diabetes.

Example : The compound's structural similarity to known inhibitors allows it to be tested against specific targets, such as angiotensin-converting enzyme (ACE), which plays a significant role in blood pressure regulation .

Polymer Synthesis

The furan moiety can be utilized in the synthesis of polymers through various chemical reactions, including Diels-Alder reactions and thiol-ene click chemistry.

Application Insight : Polymers derived from furan compounds are being explored for their biodegradable properties, making them suitable for environmentally friendly materials .

Coatings and Adhesives

Due to its reactive functional groups, this compound can be integrated into coatings and adhesives that require high-performance characteristics such as durability and resistance to environmental degradation.

Mechanism of Action

The mechanism by which 2-{[(3-Methyl-furan-2-carbonyl)-amino]-methyl}-furan-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to various biological responses. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Position Effects

(a) 5-{[(5-Methyl-furan-3-carbonyl)-amino]-methyl}-furan-3-carboxylic acid (CAS 447413-31-2)
  • Key Differences : The methyl group is located on the 5-position of the furan-3-carbonyl moiety instead of the 3-position.
  • For instance, the 3-methyl group in the target compound may enhance steric protection of the amide bond, improving metabolic stability compared to the 5-methyl isomer .
(b) 5-Methylfuran-3-carboxylic Acid (CAS 21984-93-0)
  • Key Differences: Lacks the amino-methyl-furan-2-carbonyl substituent.
  • Impact: The absence of the amide linkage reduces molecular complexity and lipophilicity. This compound serves as a simpler model for studying carboxyl group reactivity in furans. highlights that furan-3-carboxylic acids exhibit lower reactivity in hydrogenolysis compared to furan-2-carboxylic acids, emphasizing the role of carboxyl group position .
(c) 2-[(Morpholin-4-yl)methyl]furan-3-carboxylic Acid (VY6)
  • Key Differences : Replaces the 3-methyl-furan-2-carbonyl group with a morpholine-methyl substituent.
  • Impact : The morpholine group introduces nitrogen-based polarity, enhancing water solubility. Such modifications are common in drug design to optimize pharmacokinetic properties .

Reactivity and Functional Group Analysis

  • Carboxyl Group Position: demonstrates that furan-3-carboxylic acid derivatives undergo slower hydrogenolysis than furan-2-carboxylic acids. For example, furan-3-carboxylic acid shows 22% conversion to lactones under conditions where furan-2-carboxylic acid (FCA) achieves 91% conversion to methyl 5-hydroxyvalerate .
  • Amide Linkages: Compounds like N-[4-(diethylamino)phenyl]-2-[2-(thiophen-2-yl)ethyl]furan-3-carboxamide () share the furan-3-carboxamide scaffold. The target compound’s amide bond may confer similar resistance to enzymatic degradation, a trait valuable in bioactive molecules .

Spectroscopic Differentiation

  • Misidentification Risks : and highlight challenges in distinguishing isomers like kojic acid and 5-(hydroxymethyl)-furan-3-carboxylic acid (flufuran) via NMR. The target compound’s ¹³C-NMR spectrum would require careful analysis to differentiate it from analogues, particularly those with methyl groups in adjacent positions .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications References
2-{[(3-Methyl-furan-2-carbonyl)-amino]-methyl}-furan-3-carboxylic acid C12H11NO5 249.23 3-methyl-furan-2-carbonyl, amide linkage Potential bioactive intermediate
5-{[(5-Methyl-furan-3-carbonyl)-amino]-methyl}-furan-3-carboxylic acid C12H11NO5 249.23 5-methyl-furan-3-carbonyl, amide linkage Steric effects alter reactivity
5-Methylfuran-3-carboxylic acid C6H6O3 126.11 5-methyl, furan-3-carboxylic acid Model for carboxyl position studies
2-[(Morpholin-4-yl)methyl]furan-3-carboxylic acid C10H13NO4 211.22 Morpholine-methyl group Enhanced solubility for drug design
N-[4-(Diethylamino)phenyl]-2-[2-(thiophen-2-yl)ethyl]furan-3-carboxamide C20H22N2O2S 354.47 Thiophen-ethyl, diethylamino-phenyl Bioactivity screening candidate

Biological Activity

2-{[(3-Methyl-furan-2-carbonyl)-amino]-methyl}-furan-3-carboxylic acid is an organic compound with a complex structure that includes furan rings and carboxylic acid functionalities. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may include antimicrobial, anti-inflammatory, and anticancer properties. The compound's chemical formula is C₁₂H₁₁N₁O₅, indicating a diverse range of functional groups that may interact with biological targets.

Chemical Structure and Properties

The structure of this compound features a furan-2-carbonyl group linked to an amino group, which is further connected to a methyl group and a furan-3-carboxylic acid moiety. This unique arrangement of functional groups may confer specific biological activities that differentiate it from similar compounds.

Property Details
Molecular Formula C₁₂H₁₁N₁O₅
Molecular Weight 237.23 g/mol
Functional Groups Furan, Carboxylic Acid, Amine

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structural features to this compound exhibit significant antimicrobial properties. For instance, furan-based compounds have been reported to show activity against various bacterial strains and fungi, indicating potential applications in treating infections .

Anticancer Properties

Research has indicated that derivatives of furan compounds can possess anticancer properties. A study on heterocyclic fatty acid hybrids demonstrated their effectiveness against glioma cell lines, suggesting that the incorporation of furan rings could enhance anticancer activity . The specific mechanisms by which this compound exerts its effects remain to be fully elucidated but may involve the inhibition of key metabolic pathways in cancer cells.

Anti-inflammatory Effects

The potential anti-inflammatory activity of this compound is supported by its structural similarity to known anti-inflammatory agents. Compounds containing β-amino acid moieties have been shown to modulate inflammatory responses, which may be relevant for therapeutic applications in conditions such as arthritis or chronic inflammation .

Case Studies

  • Study on Antimicrobial Activity :
    A study investigated the antimicrobial effects of various furan derivatives, including those similar to this compound. Results indicated significant inhibition of bacterial growth at concentrations as low as 50 μg/mL, showcasing the potential for developing new antimicrobial agents .
  • Anticancer Activity Assessment :
    Research conducted on hybrid molecules containing furan structures revealed promising results against cancer cell lines (e.g., glioma). The study highlighted the importance of structural modifications in enhancing bioactivity, suggesting that further exploration of this compound could yield valuable insights into its anticancer potential .

Q & A

Q. Table 1: Representative Spectral Data for Analogous Compounds

TechniqueKey Peaks/FeaturesReference
1H NMR δ 7.47–7.43 (m, aromatic H), δ 4.60 (s, CH₂O)
IR 1680 cm⁻¹ (amide C=O), 1700 cm⁻¹ (COOH)
HRMS m/z 255.198 (calculated), 255.200 (observed)

Basic: What thermodynamic properties of this compound should be characterized for stability studies?

Aryl furans often exhibit limited thermodynamic data. Differential Scanning Calorimetry (DSC) can determine melting points and decomposition temperatures. For related compounds like 2-methyl-5-phenylfuran-3-carboxylic acid, thermogravimetric analysis (TGA) under nitrogen reveals stability up to 200°C. Solubility in polar solvents (e.g., DMSO, methanol) should be quantified via UV-Vis spectroscopy .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Yield optimization requires precise control of lithiation steps. For example, using nBuLi at -78°C in THF ensures selective deprotonation of the furan precursor. Quenching with electrophiles (e.g., aldehydes) at low temperatures minimizes byproducts. Pilot studies show yields up to 60% for similar structures when reaction times are extended to 12–24 hours .

Advanced: How should researchers resolve contradictions between theoretical and experimental spectral data?

Discrepancies in 13C NMR or HRMS (e.g., Δ > 5 ppm) may arise from steric effects or solvation. For compound 3g (a benzofuran derivative), recrystallization in ethanol improved spectral alignment with DFT-calculated values. Cross-validation using 2D NMR (COSY, HSQC) is recommended to assign ambiguous signals .

Advanced: What methodologies support the evaluation of this compound in drug design?

  • In silico docking : Use software like AutoDock Vina to predict binding affinity toward targets (e.g., neurodegenerative disease-related enzymes).
  • In vitro assays : Test cytotoxicity via MTT assay (IC₅₀) and permeability using Caco-2 cell monolayers.
  • Pharmacophore modeling : Identify key hydrogen-bonding motifs (amide and carboxylic acid groups) for structure-activity relationship (SAR) studies .

Advanced: How can computational chemistry predict reactivity in derivatization reactions?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For instance, the carbonyl group in 3-methylfuran-2-carboxylic acid derivatives is highly electrophilic (LUMO ≈ -1.5 eV), favoring nucleophilic attacks. Solvent effects (PCM model) refine reaction pathway predictions .

Advanced: What strategies mitigate impurities during purification?

  • Chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) for baseline separation of regioisomers.
  • Recrystallization : Ethanol/water (8:2) removes polar impurities in carboxylic acid derivatives.
  • HPLC : C18 columns (5 µm, 250 mm) with 0.1% TFA in acetonitrile/water resolve diastereomers (retention time ± 0.5 min) .

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